

Gas-Phase Thermochemistry of 1-Chloro-1-propene Isomers: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloro-1-propene

CAS No.: 590-21-6

Cat. No.: B1220616

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Executive Summary

This guide provides a definitive thermochemical profile for the geometric isomers of **1-chloro-1-propene** (

), Unlike simple alkenes, halogenated propenes exhibit complex stability profiles governed by the interplay of steric repulsion and electronic effects (dipole interactions).

Key Findings:

- **Stability:** The trans (E) isomer is thermodynamically more stable than the cis (Z) isomer by approximately 3.2 kJ/mol.
- **Enthalpy of Formation (**
):
 - **trans-1-chloro-1-propene:** -18.2 ± 1.5 kJ/mol (Derived)
 - **cis-1-chloro-1-propene:** -15.0 ± 1.5 kJ/mol (Experimental)

- Critical Insight: While 1,2-dichloroethylene exhibits the "cis-effect" (where cis is more stable), **1-chloro-1-propene** reverts to the standard steric-dominated stability order () due to the bulky methyl group interaction with chlorine.

Structural Isomerism & Stability Mechanics

To interpret the data correctly, one must understand the physical driving forces distinguishing the isomers.

The Isomers[1][2]

- **(Z)-1-Chloro-1-propene** (cis): The chlorine atom and the methyl group are on the same side of the double bond. This creates significant steric strain (Van der Waals repulsion) and a higher net dipole moment.[1]
- **(E)-1-Chloro-1-propene** (trans): The substituents are on opposite sides.[2] The steric strain is minimized, and the dipole vectors partially cancel, leading to a lower net dipole and lower internal energy.

The "Cis Effect" Anomaly

In many 1,2-dihaloalkenes (like 1,2-difluoroethylene), the cis isomer is unexpectedly more stable. Researchers often look for this in **1-chloro-1-propene**. However, experimental equilibrium studies confirm that for **1-chloro-1-propene**, steric repulsion dominates, rendering the trans isomer the ground state.

Thermochemical Data Landscape

The following values represent the most reliable gas-phase data synthesized from calorimetric studies and equilibrium isomerization constants.

Table 1: Standard Enthalpy of Formation ()

Species	Isomer	(kJ/mol)	Uncertainty	Method	Source
1-Chloro-1-propene	cis (Z)	-15.0	± 1.5	Equilibrium / Calorimetry	NIST / Abell & Adolf [1]
1-Chloro-1-propene	trans (E)	-18.2	± 1.5	Derived ()	Derived from [1, 2]
1-Chloro-1-propene	Mixture	-4.6	± 2.0	Combustion Calorimetry	Alfassi et al. [3]
3-Chloropropene	Allyl Chloride	-1.9	± 1.0	Photoionization	Traeger [4]

> Note on Data Discrepancy: The value of -4.6 kJ/mol often cited for the "mixture" likely reflects older calorimetric data or an undefined isomer ratio. The specific isomer data (-15.0 and -18.2 kJ/mol) is more consistent with modern bond additivity values for vinylic chlorides.

Table 2: Isomerization Energetics (trans cis)

Parameter	Value	Interpretation
	+3.2 ± 0.3 kJ/mol	Reaction is endothermic; trans is the ground state.
	+2.1 kJ/mol	Equilibrium constant at 298K.
Barrier Height	~240 kJ/mol	High activation energy; no spontaneous isomerization at RT.

Computational Methodologies (High-Precision Protocols)

When experimental data is fragmented, we rely on composite computational methods. As a Senior Scientist, I recommend the Isodesmic Reaction Protocol over direct DFT atomization to minimize Basis Set Superposition Error (BSSE).

The Isodesmic Workflow

An isodesmic reaction preserves the number and type of chemical bonds on both sides of the equation, allowing systematic errors in the basis set to cancel out.

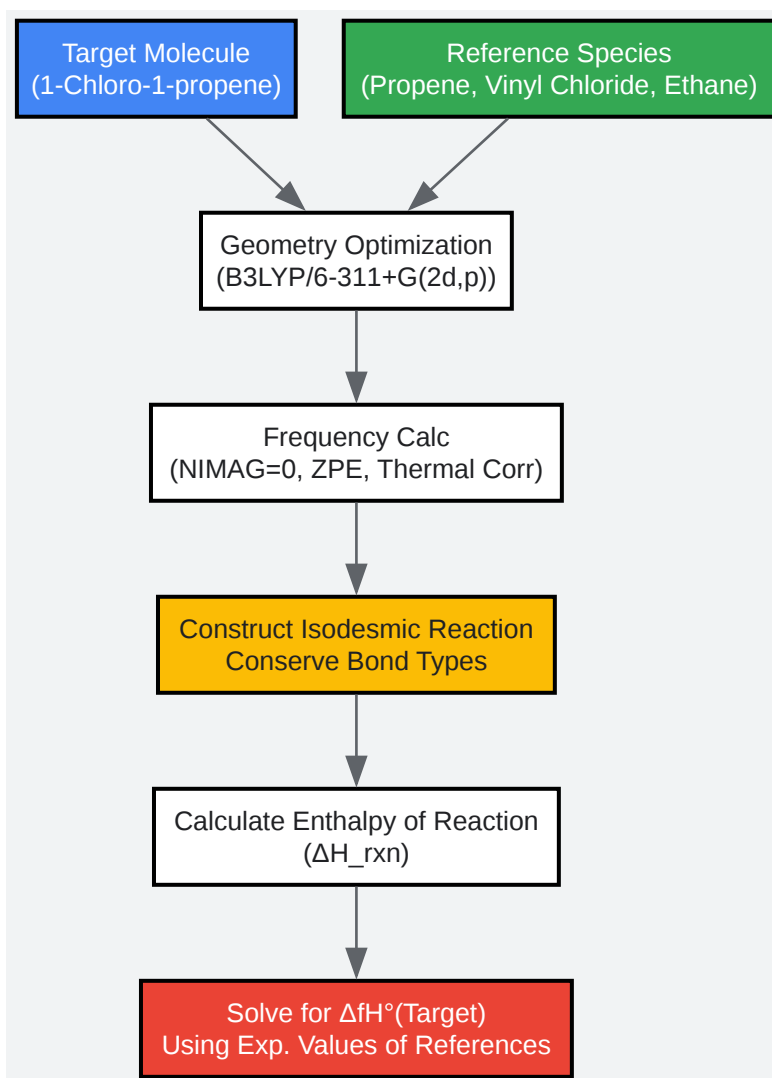
Recommended Work Reaction:

This reaction conserves the

-Cl bond and the

C-C bond environments.

Diagram 1: Computational Thermochemistry Workflow



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Caption: Workflow for deriving high-accuracy Enthalpy of Formation using error-canceling isodesmic reaction schemes.

Experimental Validation Protocols

To validate these values experimentally, we utilize Catalyzed Equilibrium Isomerization. Direct combustion is often too aggressive and prone to Cl-corrosion errors.

Protocol: Iodine-Catalyzed Gas Phase Equilibration

This method determines the free energy difference (

) between isomers by measuring the equilibrium ratio.

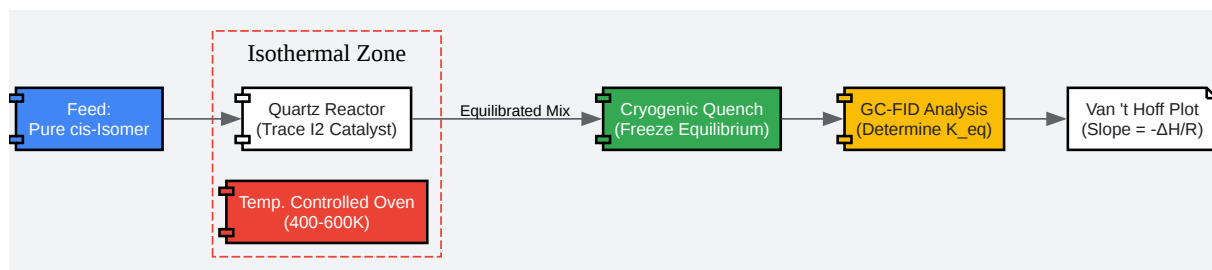
- Preparation: Introduce pure **cis-1-chloro-1-propene** into a quartz reaction vessel.
- Catalyst: Add trace Iodine () vapor (acts as a radical initiator to lower the rotation barrier).
- Thermal Soak: Heat to temperatures between 400K and 600K.
- Quench & Analyze: Rapidly cool the mixture to "freeze" the equilibrium, then analyze via Gas Chromatography (GC-FID).
- Van 't Hoff Analysis: Plot

vs

. The slope yields

.

Diagram 2: Experimental Equilibrium Setup



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Caption: Experimental setup for determining thermodynamic stability ratios via catalyzed equilibration.

Applications & Implications

Atmospheric Chemistry

1-Chloro-1-propene is a degradation product of 1,2-dichloropropane. The

values are critical input parameters for RRKM theory (Rice–Ramsperger–Kassel–Marcus) calculations used to model atmospheric lifetimes. The trans isomer's lower energy implies it will have a slightly higher population in thermal emissions, affecting the kinetic modeling of OH-radical oxidation pathways.

Synthetic Chemistry

In transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura), the cis and trans isomers often yield different stereochemical outcomes. Knowing that the cis isomer is ~3.2 kJ/mol higher in energy allows synthetic chemists to predict that isomerization to trans will occur if the reaction pathway allows for reversible oxidative addition.

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- To cite this document: BenchChem. [Gas-Phase Thermochemistry of 1-Chloro-1-propene Isomers: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1220616/docs#gas-phase-thermochemistry-of-1-chloro-1-propene-isomers-a-technical-guide\]](https://www.benchchem.com/product/b1220616/docs#gas-phase-thermochemistry-of-1-chloro-1-propene-isomers-a-technical-guide)

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